![molecular formula C10H16N2O B1527451 [6-(Tert-butoxy)pyridin-2-yl]methanamine CAS No. 1247441-30-0](/img/structure/B1527451.png)
[6-(Tert-butoxy)pyridin-2-yl]methanamine
Overview
Description
“[6-(Tert-butoxy)pyridin-2-yl]methanamine” is a chemical compound with the CAS Number: 1247441-30-0 . It has a molecular weight of 180.25 and its IUPAC name is (6-tert-butoxy-2-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7,11H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Neurological Research
- Langston et al. (1983) explored the connection between illicit drug use and parkinsonism, identifying MPTP as a neurotoxic compound that can damage the substantia nigra, leading to parkinsonism symptoms (Langston et al., 1983).
Pharmacokinetics and Metabolism
- Giachetti et al. (1996) conducted a study on the pharmacokinetics and metabolism of N-(2-hydroxyethyl)-pyrrolidine in healthy volunteers, providing insights into the solubilization of pharmaceuticals (Giachetti et al., 1996).
Environmental Health
- Babina et al. (2012) examined the environmental exposure of preschool children in South Australia to organophosphorus and pyrethroid pesticides, highlighting the widespread chronic exposure and the potential developmental risks associated with these compounds (Babina et al., 2012).
Diabetes Research
- Chakraborty et al. (2011) investigated the effect of metformin on oxidative stress, nitrosative stress, and inflammatory biomarkers in type 2 diabetes patients, showing the potential benefits of metformin beyond its glucose-lowering effects (Chakraborty et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBJAIFMVXOVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Tert-butoxy)pyridin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
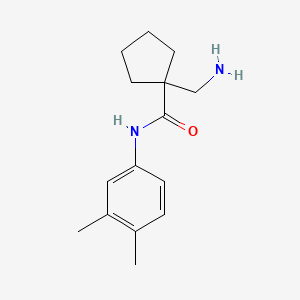
![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
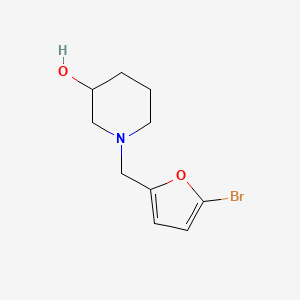
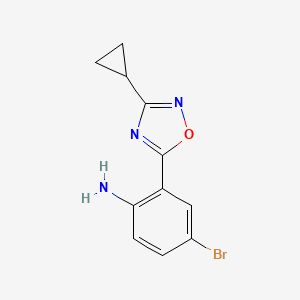
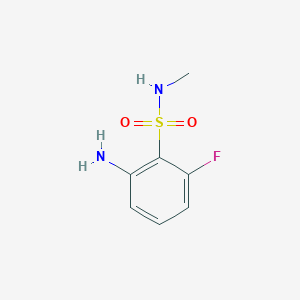
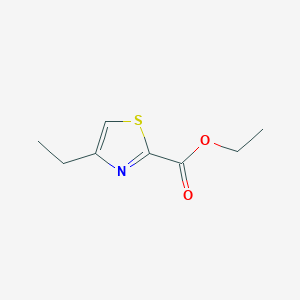
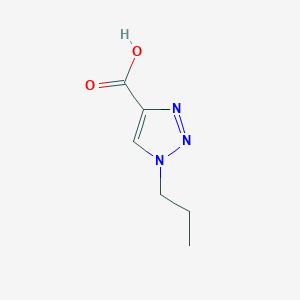
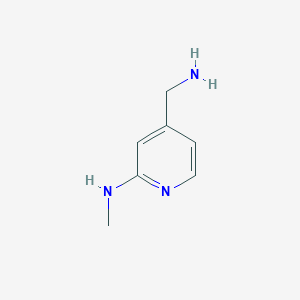
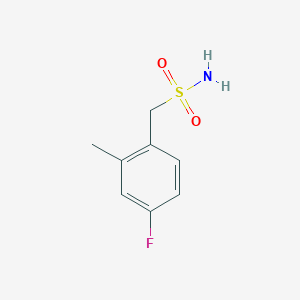
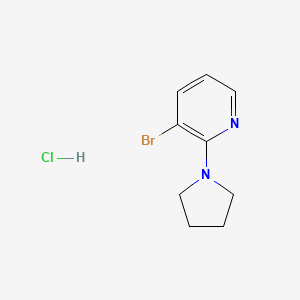
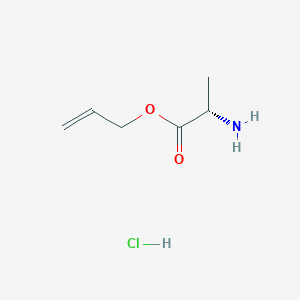
![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)